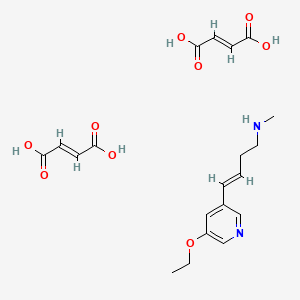

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TC 2559 フマル酸塩は、ニコチン性アセチルコリン受容体のα4β2サブタイプに対する部分アゴニストとして、その選択性と経口活性で知られる化合物です。 この化合物は、α2β4、α4β4、α3β4などの他のサブタイプよりも、α4β2受容体に対して高い選択性を示します

2. 製法

TC 2559 フマル酸塩の合成は、コア構造である4-(5-エトキシ-3-ピリジニル)-N-メチル-(3E)-3-ブテン-1-アミンを調製することから始まります。この中間体は、次にフマル酸と反応させてフマル酸塩を形成します。 反応条件としては、通常、最終生成物の純度と収率を確保するために、有機溶媒と制御された温度が用いられます .

TC 2559 フマル酸塩の工業生産方法は広く文書化されていませんが、おそらく連続フロー反応器や自動精製システムの使用など、大規模生産のための最適化が施された同様の合成経路に従うと考えられます。

準備方法

The synthesis of TC 2559 difumarate involves several steps, starting with the preparation of the core structure, 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine. This intermediate is then reacted with fumaric acid to form the difumarate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial production methods for TC 2559 difumarate are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.

化学反応の分析

TC 2559 フマル酸塩は、以下の化学反応を起こします。

酸化: この反応は、ピリジン環またはエトキシ基を修飾し、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、ブテニル鎖の二重結合を標的にし、飽和アナログを生成する可能性があります。

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。生成される主な生成物は、用いられる反応条件と試薬によって異なります。

4. 科学研究への応用

TC 2559 フマル酸塩には、いくつかの科学研究への応用があります。

科学的研究の応用

(E)-but-2-enedioic acid: Overview and Applications

Chemical Properties

- Molecular Formula : C₄H₄O₄

- Molecular Weight : 116.07 g/mol

- CAS Number : 110-17-8

Fumaric acid is a naturally occurring organic compound that has been utilized in multiple domains due to its unique chemical properties.

Pharmaceutical Applications

Fumaric acid is primarily recognized for its role in the treatment of psoriasis and multiple sclerosis. It acts as an immunomodulator and has anti-inflammatory properties.

Case Study: Fumaric Acid Esters

Research has demonstrated that fumaric acid esters, derived from fumaric acid, are effective in treating moderate to severe plaque psoriasis. A clinical study highlighted the efficacy of these esters in reducing the severity of psoriasis symptoms over a 12-week treatment period .

Food Industry

Fumaric acid is used as a food additive, serving as an acidity regulator and flavor enhancer. It is recognized for its low toxicity and is often found in beverages and baked goods.

| Application | Description |

|---|---|

| Food Additive | Used to enhance flavor and regulate acidity |

| Preservative | Extends shelf life by preventing microbial growth |

Agricultural Uses

Fumaric acid is utilized in agriculture as a biodegradable herbicide and fungicide. Its application helps improve soil health by promoting beneficial microbial activity.

Case Study: Soil Health Improvement

A study indicated that the application of fumaric acid in agricultural soils significantly increased the population of beneficial bacteria, leading to enhanced nutrient availability for crops .

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine: Overview and Applications

Chemical Properties

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.28 g/mol

- CAS Number : 189274-78-0

This compound is recognized for its potential pharmacological properties, particularly in neuropharmacology.

Neuropharmacological Research

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine has been studied for its effects on neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

Case Study: Ligand Development

Research has shown that this compound acts as a selective ligand for α4β2 nAChRs, which are targets for treating conditions such as Alzheimer's disease and schizophrenia. The compound's ability to modulate receptor activity suggests potential therapeutic applications in neurodegenerative diseases.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules, facilitating the development of new pharmaceuticals.

| Application | Description |

|---|---|

| Precursor | Used in synthesizing novel neuroactive compounds |

| Research Tool | Investigates the role of nAChRs in neurological functions |

作用機序

TC 2559 フマル酸塩は、ニコチン性アセチルコリン受容体のα4β2サブタイプに対する部分アゴニストとして作用します。これらの受容体に結合することで、受容体の活性を調節し、神経シグナル伝達の変化を引き起こします。 この調節は、鎮痛効果をもたらし、疼痛管理のための潜在的な候補となります . この化合物の他のサブタイプに対するα4β2受容体に対する選択性は、その作用機序の重要な側面です .

6. 類似の化合物との比較

TC 2559 フマル酸塩と同様の化合物には、バレニクリンなどのニコチン性アセチルコリン受容体の他の部分アゴニストがあります。

バレニクリン: 禁煙に使用されるα4β2受容体の部分アゴニストです。

TC 2559 フマル酸塩は、α4β2受容体に対する高い選択性と経口活性においてユニークであり、このクラスの他の化合物とは異なります .

類似化合物との比較

Similar compounds to TC 2559 difumarate include other partial agonists of nicotinic acetylcholine receptors, such as:

Varenicline: A partial agonist of α4β2 receptors used for smoking cessation.

Cytisine: Another partial agonist with a similar mechanism of action but different pharmacokinetic properties

TC 2559 difumarate is unique in its high selectivity for α4β2 receptors and its oral activity, which distinguishes it from other compounds in this class .

生物活性

(E)-but-2-enedioic acid, also known as fumaric acid, and its derivative (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, have garnered attention in pharmacological research due to their potential therapeutic applications. This article explores their biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

- (E)-but-2-enedioic acid - A dicarboxylic acid known for its role in metabolism and potential therapeutic effects.

- (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine - A pyridine derivative that may exhibit neuroprotective properties.

Molecular Formula

The molecular formula for the compound is C19H29N3O5 .

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in treating neurodegenerative diseases .

- Receptor Interaction : The compound has been shown to selectively interact with nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and cognitive functions .

- Anti-inflammatory Properties : Studies suggest that fumaric acid derivatives can modulate inflammatory pathways, potentially benefiting conditions like multiple sclerosis .

1. Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine resulted in significant neuroprotection against induced oxidative stress. The results indicated a reduction in markers of neuronal damage and inflammation .

2. Clinical Trials for Multiple Sclerosis

Clinical trials evaluating the efficacy of fumaric acid derivatives in patients with multiple sclerosis have shown promising results. Patients reported improved neurological function and reduced relapse rates when treated with these compounds .

Comparative Analysis Table

| Property | (E)-but-2-enedioic acid | (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

|---|---|---|

| Molecular Weight | 116.07 g/mol | 373.46 g/mol |

| Mechanism of Action | Metabolic modulation | Neuroprotection, receptor interaction |

| Therapeutic Use | Psoriasis, multiple sclerosis | Potential neurodegenerative disorders |

| Side Effects | Gastrointestinal issues | Limited data; further studies required |

特性

IUPAC Name |

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWVPSJQGJBDLM-MYBAKCFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。